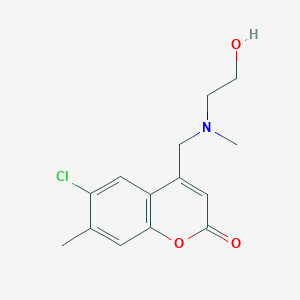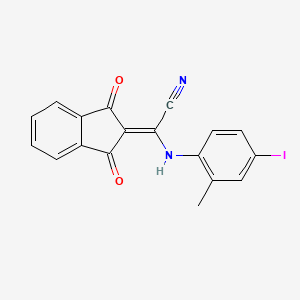
2-(2,3-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile is a synthetic organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile typically involves multi-step organic reactions. The starting materials often include 2,3-dichloroaniline and 1,3-dioxoindene derivatives. The reaction conditions may involve:
Condensation reactions: Combining the aniline and indene derivatives under acidic or basic conditions.
Nitrile formation: Introducing the nitrile group through cyanation reactions, often using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety protocols for handling hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2,3-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,3-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetate
- 2-(2,3-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetamide
Uniqueness
2-(2,3-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its dichloroanilino and dioxoindene moieties may provide unique binding properties and reactivity compared to similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended.
Eigenschaften
IUPAC Name |
2-(2,3-dichloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8Cl2N2O2/c18-11-6-3-7-12(15(11)19)21-13(8-20)14-16(22)9-4-1-2-5-10(9)17(14)23/h1-7,21H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVCJKYCHCBXHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=C(C(=CC=C3)Cl)Cl)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=C(C(=CC=C3)Cl)Cl)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-3-[(4-methylphenyl)methylsulfanyl]-2H-1,2,4-triazin-5-one](/img/structure/B7789420.png)




![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B7789445.png)


![N-[4-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]phenyl]acetamide](/img/structure/B7789461.png)
![3-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]-N,N-diethyl-4-methoxybenzenesulfonamide](/img/structure/B7789462.png)

![2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B7789489.png)
![methyl 2-[[cyano-(1,3-dioxoinden-2-ylidene)methyl]amino]-5-methyl-4-phenylthiophene-3-carboxylate](/img/structure/B7789493.png)
